Mycophenolic Acid

Catalog No.
S536493
CAS No.
24280-93-1
M.F
C17H20O6
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mycophenolic Acid

CAS Number

24280-93-1

Product Name

Mycophenolic Acid

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+

InChI Key

HPNSFSBZBAHARI-RUDMXATFSA-N

SMILES

Array

solubility

Insoluble
3.55e-02 g/L

Synonyms

Cellcept, Mofetil Hydrochloride, Mycophenolate, Mofetil, Mycophenolate, mycophenolate mofetil, mycophenolate mofetil hydrochloride, Mycophenolate Sodium, Mycophenolate, Sodium, Mycophenolic Acid, mycophenolic acid morpholinoethyl ester, myfortic, RS 61443, RS-61443, RS61443, Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O

The exact mass of the compound Mycophenolic acid is 433.2101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 43 μg/mlfreely soluble in acetone, soluble in methanol, and sparingly soluble in ethanolin water, 43 mg/l at ph 7.4, temp not specified9.50e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758905. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mycophenolic Acid (CAS: 24280-93-1) is the biologically active compound responsible for the immunosuppressive effects of its widely used prodrug, mycophenolate mofetil (MMF), and salt, mycophenolate sodium.[1][2][3] As a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), MPA selectively blocks the de novo pathway of guanine nucleotide synthesis.[2][4] This mechanism preferentially inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway, making MPA a cornerstone molecule for immunosuppressive and anti-proliferative research.[4][5] For laboratory applications, procuring MPA itself provides the active metabolite directly, bypassing the metabolic conversion steps required for its prodrug and salt forms.[6][7]

Substituting Mycophenolic Acid (MPA) with its common clinical forms—the prodrug Mycophenolate Mofetil (MMF) or the enteric-coated sodium salt (EC-MPS)—is unsuitable for most in vitro and formulation development applications. MMF requires enzymatic hydrolysis by carboxylesterases, primarily in the liver and intestines, to become active MPA; this conversion is slow and variable in cell culture or buffer systems, introducing significant experimental uncertainty.[1][8] For example, the in vitro half-life of MMF in human plasma is over 15 hours.[8] Similarly, EC-MPS is designed for delayed release in the small intestine and its dissolution is pH-dependent, making it inappropriate for direct use in standard culture media or buffer systems.[9][10][11] Procuring MPA directly ensures that the known, active compound is immediately available to the biological system at a precise concentration, eliminating confounding variables related to prodrug conversion rates, pH-dependent dissolution, or the presence of byproducts like morpholino ethanol from MMF hydrolysis.[4]

Handling & Solubility: pH-Dependent Aqueous Solubility for Direct In Vitro Use

Mycophenolic Acid (MPA) is an organic acid with a pKa of 4.5, making its solubility highly pH-dependent.[12] It is sparingly soluble in water at neutral pH (13 μg/mL at 25°C) but its solubility increases in alkaline conditions.[13] In contrast, its prodrug, Mycophenolate Mofetil (MMF), is an ester that is only slightly soluble in water (43 μg/mL at pH 7.4) and requires organic solvents like DMSO or DMF for stock solution preparation.[8][13] For researchers preparing aqueous buffers or cell culture media without organic solvents, the ability to dissolve MPA directly by adjusting pH offers a significant handling advantage over MMF.

Evidence DimensionAqueous Solubility
Target Compound Data13 μg/mL (sparingly soluble in water at 25°C); solubility is pH-dependent[13]
Comparator Or BaselineMycophenolate Mofetil (MMF): 43 μg/mL (slightly soluble at pH 7.4)[13]
Quantified DifferenceMPA's solubility is directly manipulable with pH, unlike the ester MMF, which often requires organic solvents for dissolution into aqueous systems.[8]
ConditionsAqueous buffer at or near physiological pH (7.4).

For direct-to-media cell culture experiments or the development of aqueous formulations, MPA provides a clear processing advantage by avoiding the use of organic solvents which can be cytotoxic or interfere with assays.

Biological Activity: Direct and Immediate Action Without Metabolic Latency

Mycophenolic Acid (MPA) is the direct, active inhibitor of IMPDH. When added to in vitro systems, its biological effect is immediate, limited only by cell uptake. In contrast, Mycophenolate Mofetil (MMF) is a prodrug that must be hydrolyzed by cellular esterases to MPA before it can exert any pharmacological effect.[12][13] This conversion process introduces a time lag and variability dependent on the esterase activity of the specific cell line or tissue preparation being used.[8] Studies show that MMF is hydrolyzed by carboxylesterases CES1 and CES2, with hepatic microsomes showing approximately 6-fold higher hydrolytic activity than intestinal microsomes, illustrating the tissue-dependent variability of activation.[8] Using MPA ensures a direct, predictable dose-response relationship in cell-based assays without the confounding kinetics of prodrug metabolism.[6]

Evidence DimensionRequirement for Bioactivation
Target Compound DataDirectly active, no metabolic conversion required.[12]
Comparator Or BaselineMycophenolate Mofetil (MMF): Requires enzymatic hydrolysis by carboxylesterases to become active.[8][13]
Quantified DifferenceMPA provides 100% active compound on delivery, whereas MMF activity is dependent on variable enzymatic conversion rates.[8]
ConditionsIn vitro cell culture or enzymatic assays.

For quantitative pharmacology and mechanism-of-action studies, using the active compound (MPA) is essential for reproducible and accurately timed dose-response experiments.

Potency: Direct Comparison of IMPDH Inhibition

Mycophenolic Acid is a potent inhibitor of human IMPDH2, with reported IC50 values in the nanomolar range. One study reported an IC50 of approximately 106 nM for MPA against recombinant human IMPDH2.[12] Other IMPDH inhibitors, such as Mizoribine, also target the enzyme but may exhibit different potency and binding characteristics.[13] While both are used as immunosuppressants, MPA's specific non-competitive inhibition of the NAD+ cofactor site provides a distinct mechanistic profile compared to substrate-analog inhibitors like Mizoribine.[6][8] For studies requiring a well-characterized, potent, and non-competitive IMPDH inhibitor, MPA serves as a benchmark compound.

Evidence DimensionIMPDH2 Inhibition IC50
Target Compound Data~106 nM[12]
Comparator Or BaselineMizoribine (another IMPDH inhibitor, acts as a substrate analog).[6][8]
Quantified DifferenceMPA demonstrates potent, nanomolar inhibition of the target enzyme.[12]
ConditionsRecombinant human IMPDH2 enzyme activity assay.

Procuring MPA provides a reference standard for potent IMPDH inhibition, critical for benchmarking new compounds or for use in assays where maximal, direct inhibition of the enzyme is required.

In Vitro Pharmacology and Cell-Based Assay Development

For establishing precise dose-response curves and studying the direct cellular effects of IMPDH inhibition on lymphocytes, cancer cells, or endothelial cells.[12][13] Using MPA eliminates the variable latency and conversion efficiency of MMF, ensuring that observed effects are directly attributable to a known concentration of the active drug.[8]

Formulation and Drug Delivery System Research

When developing novel formulations (e.g., topical, transdermal, or targeted nanoparticles), working with the active ingredient is essential. MPA's pH-dependent solubility provides a key parameter for creating stable aqueous or hydro-alcoholic formulations, a task complicated by the poor aqueous solubility and ester nature of MMF.[6]

Enzyme Kinetics and Structural Biology Studies

As a well-characterized, potent, and non-competitive inhibitor of IMPDH, high-purity MPA is the required material for kinetic studies, inhibitor screening assays, and co-crystallization trials to understand the structural basis of its activity.[1]

Antiviral and Antiparasitic Agent Screening

MPA's activity is not limited to immunosuppression; it inhibits the replication of various viruses and eukaryotic pathogens that rely on de novo guanine synthesis.[14] It serves as a critical positive control and benchmark compound in high-throughput screens for new antimicrobial agents targeting IMPDH.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white crystalline powde

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

320.12598835 Da

Monoisotopic Mass

320.12598835 Da

Boiling Point

637.6±55.0

Heavy Atom Count

23

LogP

2.5
2.38 (LogP)
log Kow = 2.38 at pH 7.4
2.5

Appearance

Solid powder

Melting Point

141°C
141 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HU9DX48N0T

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (11.54%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (19.23%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (90.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (13.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mycophenolic acid is an antimetabolite immunosuppressant indicated for prophylaxis of organ rejection in adult patients receiving kidney transplants and in pediatric patients at least 5 years of age and older who are at least 6 months post kidney transplant. Mycophenolic acid is used in combination with cyclosporine and corticosteroids.

Livertox Summary

Mycophenolate mofetil is an antimetabolite and potent immunosuppressive agent used as adjunctive therapy in prevention of allograft rejection and in the treatment of serious autoimmune diseases. Mycophenolate therapy can be associated with mild serum enzyme elevations and it has been linked to rare instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Immunosuppressive Agents

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal, Antineoplastic Agents, Dermatologic Agents, Enzyme Inhibitors, Immunosuppressive Agents
MEDICATION: Immunosuppressant
Mycophenolate is indicated, in combination with cyclosporine and corticosteroids, for prevention of rejection of allogeneic cardiac, hepatic and renal transplants. /Included in US product labeling/
Mycophenolate is indicated for the treatment of lupus nephritis. /NOT included in US product labeling/

Pharmacology

Mycophenolate mofetil is a prodrug of mycophenolic acid (MPA). The active form of mycophenolate, MPA, prevents the proliferation of immune cells and the formation of antibodies that cause transplant rejection.[A180805] The above effects lead to higher rates of successful transplantation, avoiding the devastating effects of graft rejection.
Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L04AA06

Mechanism of Action

Mycophenolic acid is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate. By inhibiting IMPDH, mycophenolic acid interferes with the _de novo_ pathway of guanosine nucleotide synthesis without incorporation into DNA. While other cell types are able to use salvage pathways, T- and B-lymphocyte proliferation is a mechanism heavily dependent on the _de novo_ synthesis of purines. Therefore, mycophenolic acid has potent cytostatic effects on T- and B- and lymphocytes. Mycophenolic acid also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Vapor Pressure

1.9X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

128794-94-5
115007-34-6

Absorption Distribution and Excretion

Between 360 mg and 2,160 mg, mycophenolic acid follows a linear and dose-proportional pharmacokinetic profile. The enteric-coating of mycophenolic acid tablets prevents release under acidic conditions (stomach, pH < 5). However, enteric-coated mycophenolic acid tablets are highly soluble in neutral pH conditions such as those in the intestine. In renal transplant patients, the median delay (Tlag) in the rise of mycophenolic acid concentration ranged between 0.25 and 1.25 hours, and the Tmax ranged between 1.5 and 2.75 hours. Adult renal transplant patients on cyclosporine given mycophenolic acid had a Tmax of 2 h, a Cmax of 26.1 μg/mL, and an AUC0-12 of 66.5 μg⋅h/mL. Stable pediatric (5-16 years old) renal transplant patients had a Cmax and AUC 33% and 18% higher than the ones detected in adults. In stable renal transplant patients treated with cyclosporine, the gastrointestinal absorption and absolute bioavailability of delayed-release tablets of mycophenolic acid were 93% and 72%, respectively. Following the administration of a high-fat meal (55 g fat, 1000 calories), the AUC of mycophenolic acid (enteric-coated tablets, 720 mg) was comparable to the one detected during fasting. However, a high-fat meal can lead to a 33% decrease of the Cmax, a 3.5-hour delay in the Tlag (range of -6 to 18 hours), and a 5.0-hour delay in the Tmax (range of -9 to 20 hours). To avoid variability in the absorption of mycophenolic acid, this drug should be taken on an empty stomach.
In stable renal transplant patients, approximately 60% of mycophenolic acid is eliminated in the urine as mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged. MPAG is also secreted in the bile and is available for deconjugation by gut flora. The mycophenolic acid that results from MPAG deconjugation may be reabsorbed and produce a second peak 6-8 hours after administration.
At steady state, the volume of distribution of mycophenolic acid is 54 L. At the elimination phase, the volume of distribution of mycophenolic acid is 112 L.
The mean clearance of mycophenolic acid is 140 mL/min. The mean renal clearance of its metabolite, mycophenolic acid glucuronide, is 15.5 mL/min.

Metabolism Metabolites

Mycophenolic acid is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites. Mycophenolic acid glucuronide (MPAG), the major metabolite of mycophenolic acid, does not display pharmacological activity. However, the acyl glucuronide minor metabolite has a pharmacological activity similar to mycophenolic acid. The AUC ratio of mycophenolic acid:MPAG:acyl glucuronide is approximately 1:24:0.28 at a steady state.
Mycophenolic acid has known human metabolites that include Mycophenolic acid glucuronide and 6-O-desmethyl-MPA (DM-MPA).
Mycophenolic acid is metabolized mainly by glucuronyl transferase to glucuronidated metabolites, predominantly the phenolic glucuronide, mycophenolic acid glucuronide (MPAG). MPAG does not manifest pharmacological activity. The acyl glucuronide minor metabolite has pharmacological activity similar to mycophenolic acid. The AUC ratio of Mycophenolic acid:MPAG:acyl glucuronide is approximately 1:24:0.28 at steady state. Half Life: The mean elimination half-life for mycophenolic acid ranges from 8-16 hours, while that of the MPAG metabolite ranges from 13-17 hours.

Associated Chemicals

Mycophenolate mofetil hydrochloride; 11680-01-4

Wikipedia

Mycophenolic_acid

FDA Medication Guides

Cellcept

Drug Warnings

Severe GI bleeding (requiring hospitalization) has occurred in 3, 1.7, or 5.4% of renal, cardiac, or hepatic transplant recipients, respectively, receiving 3-g daily dosages of mycophenolate mofetil in clinical studies. Because mycophenolate mofetil has been associated rarely with an increased incidence of adverse GI effects (e.g., ulceration, hemorrhage, perforation), the drug should be administered with caution in patients with active serious GI disease.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Severe neutropenia (i.e., absolute neutrophil counts (ANC) of less than 500/cu mm) has been reported in up to 2, 2.8, or 3.6% of renal, cardiac, or hepatic allograft recipients, respectively, receiving 3-g daily dosages of mycophenolate mofetil. Neutropenia has been observed most frequently between 31-180 days post-transplant in patients receiving immunosuppressive therapy for the prevention of rejection of kidney, heart, or liver allograft. Neutropenia may be related to mycophenolate mofetil, concomitant therapies, viral infection, or a combination of these causes.
Potential for the development of lymphoma and other malignancies, particularly of the skin, which may result from immunosuppression. Because of the increased risk for skin cancer, patients should be advised to limit their exposure to sunlight or other UV light by wearing protective clothing and using sunscreen with a high protection factor. Lymphoproliferative disease or lymphoma occurred in 0.4-1% of allograft recipients receiving mycophenolate mofetil in conjunction with other immunosuppressive agents in clinical studies. Non-melanoma skin carcinoma was reported in 1.6-4.2% of patients while other types of malignancy were reported in 0.7-2.1% of patients.
For more Drug Warnings (Complete) data for MYCOPHENOLATE MOFETIL (15 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of mycophenolic acid ranges between 8 and 16 hours, while the mean elimination half-life of mycophenolic acid glucuronide, its major metabolite, ranges between 13 and 17 hours.

Use Classification

Human drugs -> Myfenax -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human drugs -> Mycophenolate mofetil Teva -> EMA Drug Category
Human drugs -> CellCept -> EMA Drug Category
Human drugs -> Myclausen -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

P.H. Nelson et al., US 4753935 (1988 to Syntex)

Interactions

In the presence of renal impairment, acyclovir or ganciclovir may compete with mycophenolic acid glucuronide (MPAG) for tubular secretion, thus further increasing plasma concentrations of each.
Potential pharmacokinetic interaction (decreased plasma concentrations of levonorgestrel). Oral contraceptives should be administered with caution in patients receiving mycophenolate mofetil and additional methods of birth control methods should be considered.
Concurrent administration /with magnesium or aluminum hydroxide containing antacids/ may result in decreased absorption of mycophenolate; simultaneous administration is not recommended.
Plasma concentrations of mycophenolic acid (MPA) may be decreased as a result of interruption of enterohepatic recirculation of mycophenolic acid glucuronide (MPAG) possibly caused by intestinal binding with cholestyramine /when mycophenolate and cholestyramine are used concurrently/.
For more Interactions (Complete) data for MYCOPHENOLATE MOFETIL (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Berti A, Scotti R, Rizzo N, Sabbadini MG, Tresoldi M. Kaposi's Sarcoma in a Patient with Eosinophilic Granulomatosis with Polyangiitis While Taking Mycophenolate Mofetil. J Allergy Clin Immunol Pract. 2015 May-Jun;3(3):431-2. doi: 10.1016/j.jaip.2014.11.023. Epub 2015 Jan 21. Review. PubMed PMID: 25609339.
2: Walkiewicz-Pielaszek K, Swacha M, Bułło-Piontecka B, Rutkowski B, Olesiñska M. [Mycophenolate mofetil--20 years of experience in treatment of rheumatic diseases]. Postepy Hig Med Dosw (Online). 2015 Feb 6;69:176-87. Review. Polish. PubMed PMID: 25661917.
3: Doukaki S, Platamone A, Alaimo R, Bongiorno MR. Mycophenolate mofetil and enteric-coated mycophenolate sodium in the treatment of pemphigus vulgaris and pemphigus foliaceus. J Dermatolog Treat. 2015 Feb;26(1):67-72. doi: 10.3109/09546634.2014.880395. Epub 2014 Feb 13. Review. PubMed PMID: 24521072.
4: Chen Y, Li Y, Yang S, Li Y, Liang M. Efficacy and safety of mycophenolate mofetil treatment in IgA nephropathy: a systematic review. BMC Nephrol. 2014 Dec 5;15:193. doi: 10.1186/1471-2369-15-193. Review. PubMed PMID: 25475967; PubMed Central PMCID: PMC4267433.
5: Conti F, Ceccarelli F, Perricone C, Massaro L, Cipriano E, Pacucci VA, Truglia S, Miranda F, Morello F, Alessandri C, Spinelli FR, Valesini G. Mycophenolate mofetil in systemic lupus erythematosus: results from a retrospective study in a large monocentric cohort and review of the literature. Immunol Res. 2014 Dec;60(2-3):270-6. doi: 10.1007/s12026-014-8609-x. Review. PubMed PMID: 25468307.
6: Li P, Shuker N, Hesselink DA, van Schaik RH, Zhang X, van Gelder T. Do Asian renal transplant patients need another mycophenolate mofetil dose compared with Caucasian or African American patients? Transpl Int. 2014 Oct;27(10):994-1004. doi: 10.1111/tri.12382. Epub 2014 Aug 22. Review. PubMed PMID: 24963914.
7: Smith MR, Cooper SC. Mycophenolate mofetil therapy in the management of inflammatory bowel disease--a retrospective case series and review. J Crohns Colitis. 2014 Aug;8(8):890-7. doi: 10.1016/j.crohns.2014.01.014. Epub 2014 Feb 4. Review. PubMed PMID: 24507162.
8: Kharfan-Dabaja M, Mhaskar R, Reljic T, Pidala J, Perkins JB, Djulbegovic B, Kumar A. Mycophenolate mofetil versus methotrexate for prevention of graft-versus-host disease in people receiving allogeneic hematopoietic stem cell transplantation. Cochrane Database Syst Rev. 2014 Jul 25;7:CD010280. doi: 10.1002/14651858.CD010280.pub2. Review. PubMed PMID: 25061777.
9: Olejarz W, Bryk D, Zapolska-Downar D. Mycophenolate mofetil--a new atheropreventive drug? Acta Pol Pharm. 2014 May-Jun;71(3):353-61. Review. PubMed PMID: 25265813.
10: Ram R, Yeshurun M, Vidal L, Shpilberg O, Gafter-Gvili A. Mycophenolate mofetil vs. methotrexate for the prevention of graft-versus-host-disease--systematic review and meta-analysis. Leuk Res. 2014 Mar;38(3):352-60. doi: 10.1016/j.leukres.2013.12.012. Epub 2013 Dec 25. Review. PubMed PMID: 24418750.
11: Xiao Y, Huang J, Luo H, Wang J. Mycophenolate mofetil for relapsing-remitting multiple sclerosis. Cochrane Database Syst Rev. 2014 Feb 7;2:CD010242. doi: 10.1002/14651858.CD010242.pub2. Review. PubMed PMID: 24505016.
12: Maripuri S, Kasiske BL. The role of mycophenolate mofetil in kidney transplantation revisited. Transplant Rev (Orlando). 2014 Jan;28(1):26-31. doi: 10.1016/j.trre.2013.10.005. Epub 2013 Oct 25. Review. PubMed PMID: 24321304.
13: Kaltenborn A, Schrem H. Mycophenolate mofetil in liver transplantation: a review. Ann Transplant. 2013 Dec 18;18:685-96. doi: 10.12659/AOT.889299. Review. PubMed PMID: 24346057.
14: Wang X, Qin X, Wang Y, Huang Z, Li X, Zeng Q, Zeng H, Lu Y, Wang L, Lin T. Controlled-dose versus fixed-dose mycophenolate mofetil for kidney transplant recipients: a systematic review and meta-analysis of randomized controlled trials. Transplantation. 2013 Aug 27;96(4):361-7. doi: 10.1097/TP.0b013e31828c6dc7. Review. PubMed PMID: 23558507.
15: Lau EW, Ma PH, Wu X, Chung VC, Wong SY. Mycophenolate mofetil for primary focal segmental glomerulosclerosis: systematic review. Ren Fail. 2013 Jul;35(6):914-29. doi: 10.3109/0886022X.2013.794687. Epub 2013 May 28. Review. PubMed PMID: 23751146.
16: Del Pozo JL, de la Garza RG, de Rada PD, Ornilla E, Yuste JR. Listeria monocytogenes septic arthritis in a patient treated with mycophenolate mofetil for polyarteritis nodosa: a case report and review of the literature. Int J Infect Dis. 2013 Feb;17(2):e132-3. doi: 10.1016/j.ijid.2012.11.005. Epub 2012 Dec 5. Review. PubMed PMID: 23218550.
17: Feng L, Deng J, Huo DM, Wu QY, Liao YH. Mycophenolate mofetil versus azathioprine as maintenance therapy for lupus nephritis: a meta-analysis. Nephrology (Carlton). 2013 Feb;18(2):104-10. doi: 10.1111/nep.12006. Review. PubMed PMID: 23113811.
18: Batko B, Krawiec P, Osieleniec J, Sułowicz W. [Mycophenolate mofetil in the treatment of selected connective tissue diseases]. Przegl Lek. 2013;70(9):724-9. Review. Polish. PubMed PMID: 24455833.
19: Downing HJ, Pirmohamed M, Beresford MW, Smyth RL. Paediatric use of mycophenolate mofetil. Br J Clin Pharmacol. 2013 Jan;75(1):45-59. doi: 10.1111/j.1365-2125.2012.04305.x. Review. PubMed PMID: 22519685; PubMed Central PMCID: PMC3555046.
20: Hogan J, Schwenk MH, Radhakrishnan J. Should mycophenolate mofetil replace cyclophosphamide as first-line therapy for severe lupus nephritis? Kidney Int. 2012 Dec;82(12):1256-60. doi: 10.1038/ki.2012.203. Epub 2012 May 30. Review. PubMed PMID: 22648298.

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